Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate
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Overview
Description
Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally characterized by the presence of a pyrazine ring substituted with diphenyl groups and an isopropylamino group, linked to an ethyl acetate moiety through a butoxy chain. It is often studied for its potential therapeutic properties and its role as a precursor in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazine ring, followed by the introduction of diphenyl groups through electrophilic aromatic substitution. The isopropylamino group is then added via nucleophilic substitution. The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl acetate moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate involves its interaction with specific molecular targets. It acts as an agonist for certain receptors, leading to the activation of downstream signaling pathways. This can result in various physiological effects, such as vasodilation or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide:
{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid: A metabolite of Selexipag with similar pharmacological properties.
Uniqueness
Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is unique due to its specific structural features and the presence of an ethyl acetate moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H25N3O |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
6,7,9-trideuterio-2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2-oxido-8-(trideuteriomethyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium |
InChI |
InChI=1S/C21H25N3O/c1-15-4-7-20-18(12-15)19-14-24(3,25)11-9-21(19)23(20)10-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3/i1D3,4D,7D,12D |
InChI Key |
QVVPVVCGGIDLFZ-ALHCPFOHSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1C([2H])([2H])[2H])[2H])C3=C(N2CCC4=CN=C(C=C4)C)CC[N+](C3)(C)[O-])[2H] |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C[N+](CC3)(C)[O-])CCC4=CN=C(C=C4)C |
Origin of Product |
United States |
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